molecular formula C23H20N4O4S B10946975 Methyl 2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Methyl 2-{5-[(2,5-dimethylphenoxy)methyl]furan-2-yl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate

Cat. No.: B10946975
M. Wt: 448.5 g/mol
InChI Key: WPKKQPZDEIVJOQ-UHFFFAOYSA-N
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Description

METHYL 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a combination of furan, thienopyrimidine, and triazole rings, making it a unique and potentially valuable molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Formation of the Furan Ring: This step involves the reaction of appropriate starting materials under acidic or basic conditions to form the furan ring.

    Introduction of the Thienopyrimidine Ring: This is achieved through cyclization reactions involving sulfur-containing reagents.

    Formation of the Triazole Ring: This step involves the use of azide and alkyne precursors under copper-catalyzed conditions (Click Chemistry).

    Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thienopyrimidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

METHYL 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: Used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways within biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(2,5-DIMETHYLPHENOXY)-2,2-DIMETHYLPENTANOATE: A structurally similar compound with different biological activities.

    GEMFIBROZIL: Another compound with a similar phenoxy group, used as a hypolipidemic agent.

    TRIAZOLOPYRIMIDINES: A class of compounds with similar triazole and pyrimidine rings, known for their diverse biological activities.

Uniqueness

What sets METHYL 2-{5-[(2,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}-9-METHYLTHIENO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDINE-8-CARBOXYLATE apart is its unique combination of furan, thienopyrimidine, and triazole rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C23H20N4O4S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 4-[5-[(2,5-dimethylphenoxy)methyl]furan-2-yl]-12-methyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene-11-carboxylate

InChI

InChI=1S/C23H20N4O4S/c1-12-5-6-13(2)17(9-12)30-10-15-7-8-16(31-15)20-25-21-18-14(3)19(23(28)29-4)32-22(18)24-11-27(21)26-20/h5-9,11H,10H2,1-4H3

InChI Key

WPKKQPZDEIVJOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(O2)C3=NN4C=NC5=C(C4=N3)C(=C(S5)C(=O)OC)C

Origin of Product

United States

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